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Introduction
The Chlorophyll a/b-binding protein CP26, also known as Lhcb5, is a minor antenna complex of

Photosystem II (PSII) in higher plants and green algae. It plays a crucial role in the regulation

of light harvesting and photoprotection.[1] Accurate isolation of the CP26 complex is essential

for in-depth biochemical and functional studies. Sucrose density gradient centrifugation is a

widely used and effective method for the separation of membrane protein complexes, including

the components of the photosynthetic apparatus. This technique separates complexes based

on their size, shape, and density as they sediment through a sucrose gradient under high

centrifugal force.

These application notes provide a detailed protocol for the isolation of the CP26 complex from

higher plant thylakoid membranes using sucrose density gradient centrifugation. The protocol is

designed for researchers in plant biology, biochemistry, and drug development who are

interested in studying the structure and function of individual components of the photosynthetic

machinery.

Experimental Protocols
This protocol is adapted from established methods for the fractionation of thylakoid membrane

protein complexes.[2]
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Materials and Reagents:

Fresh spinach leaves or Arabidopsis thaliana

Grinding Buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl₂, 2 mM EDTA, 1

mM PMSF)

Wash Buffer (50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂)

Resuspension Buffer (20 mM HEPES-KOH pH 7.5, 15 mM NaCl, 5 mM MgCl₂)

Solubilization Buffer (20 mM HEPES-KOH pH 7.5, 0.8% α-Dodecyl maltoside (α-DM))

Sucrose solutions (1.0 M, 0.1 M in 10 mM HEPES pH 7.8, 0.06% α-DM)

Liquid nitrogen

Cheesecloth and Miracloth

Homogenizer

Refrigerated centrifuge and ultracentrifuge with swinging bucket rotor

Spectrophotometer

Bradford reagent for protein quantification

SDS-PAGE reagents and equipment

Antibodies for immunoblotting (e.g., anti-Lhcb5)

Part 1: Isolation of Thylakoid Membranes
Plant Material Preparation: Harvest fresh, dark-adapted spinach leaves or Arabidopsis

thaliana rosettes. Wash the leaves with deionized water and remove the midribs.

Homogenization: Homogenize approximately 20 g of leaf tissue in 100 mL of ice-cold

Grinding Buffer using a blender for 10-15 seconds.
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Filtration: Filter the homogenate through four layers of cheesecloth and two layers of

Miracloth to remove large debris.

Chloroplast Isolation: Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C. Discard the

supernatant.

Lysis and Washing: Resuspend the chloroplast pellet in ice-cold Wash Buffer and centrifuge

at 5,000 x g for 10 minutes at 4°C. This step lyses the chloroplasts to release the thylakoid

membranes. Repeat this wash step twice.

Thylakoid Pelleting: Resuspend the final pellet in Resuspension Buffer and centrifuge at

12,000 x g for 15 minutes at 4°C to pellet the thylakoid membranes.

Chlorophyll Concentration Determination: Resuspend the thylakoid pellet in a small volume

of Resuspension Buffer. Determine the chlorophyll concentration spectrophotometrically.

Part 2: Solubilization of Thylakoid Membranes and
Sucrose Gradient Centrifugation

Solubilization: Adjust the chlorophyll concentration of the thylakoid membrane suspension to

0.5 mg/mL with Solubilization Buffer.[2] Incubate on ice for 30 minutes with gentle stirring.

Removal of Unsolubilized Material: Centrifuge the solubilized thylakoids at 18,000 x g for 20

minutes at 4°C to pellet any unsolubilized material.

Sucrose Gradient Preparation: Prepare a linear sucrose gradient from 0.1 M to 1.0 M in

ultracentrifuge tubes. The gradient should contain 10 mM HEPES pH 7.8 and 0.06% α-DM.

[2]

Loading the Sample: Carefully layer the supernatant from step 2 onto the top of the sucrose

gradient.

Ultracentrifugation: Centrifuge the gradients at 280,000 x g for 22 hours at 4°C in a swinging

bucket rotor.[2]

Fractionation: After centrifugation, distinct green bands corresponding to different pigment-

protein complexes will be visible. The upper-most green band typically contains the
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monomeric light-harvesting complexes, including CP26.[2] Carefully collect the fractions from

the top of the gradient using a pipette or a fractionation system.

Part 3: Biochemical Characterization of the Isolated
CP26 Complex

SDS-PAGE and Immunoblotting: Analyze the collected fractions by SDS-PAGE to check for

the purity of the CP26 protein (Lhcb5). The expected molecular weight of Lhcb5 is

approximately 26 kDa.[3] Confirm the identity of the protein by immunoblotting using a

specific antibody against Lhcb5.[3][4]

Pigment Analysis: Determine the chlorophyll a/b ratio of the purified CP26 fraction. This can

be done by extracting the pigments with 80% acetone and measuring the absorbance at 663

nm and 645 nm. The chlorophyll a/b ratio for CP26 is expected to be higher than that of the

major LHCII trimers.

Protein Quantification: Quantify the protein concentration in the purified fraction using a

standard method such as the Bradford assay.

Data Presentation
The following table summarizes the expected quantitative data from a typical CP26 isolation

experiment.
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Parameter Expected Value/Range Reference

Thylakoid Solubilization

Chlorophyll Concentration 0.5 mg/mL [2]

Detergent (α-DM)

Concentration
0.8% [2]

Sucrose Gradient

Centrifugation

Sucrose Gradient 0.1 M - 1.0 M [2]

Centrifugation Speed 280,000 x g [2]

Centrifugation Time 22 hours [2]

Isolated CP26 Complex

Apparent Molecular Weight

(SDS-PAGE)
~26 kDa [3]

Chlorophyll a/b Ratio > 2.0 [5]

Visualization
Experimental Workflow
The following diagram illustrates the key steps in the isolation of the CP26 complex.
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Caption: Workflow for the isolation of the CP26 complex.
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Logical Relationship of Photosystem II Components
The following diagram illustrates the general organization of the major protein complexes within

Photosystem II, highlighting the position of the CP26 minor antenna.
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Caption: Organization of PSII antenna complexes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2390724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004014/
https://www.agrisera.com/cgi-bin/ibutik/SkapaFaktura.pl?SkrivPDF=J&funk=visa_artikel&Friendly=lhcb5-cp26-chlorophyll-a_b-binding-protein-of-plant-psii&Friendly_Grupp=lhc&skrivpdf=j&Sprak=EN&artnr=AS01%20009&artgrp=15
https://pmc.ncbi.nlm.nih.gov/articles/PMC11932966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11932966/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3190705/
https://www.benchchem.com/product/b524281#application-of-sucrose-density-gradient-centrifugation-for-cp26-complex-isolation
https://www.benchchem.com/product/b524281#application-of-sucrose-density-gradient-centrifugation-for-cp26-complex-isolation
https://www.benchchem.com/product/b524281#application-of-sucrose-density-gradient-centrifugation-for-cp26-complex-isolation
https://www.benchchem.com/product/b524281#application-of-sucrose-density-gradient-centrifugation-for-cp26-complex-isolation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b524281?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b524281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

